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Cat. No.: B549627 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for inducing and quantifying mast cell

degranulation in response to Substance P, a neuropeptide implicated in neurogenic

inflammation and various pathological conditions. The provided methodologies and data are

intended to guide researchers in pharmacology, immunology, and drug discovery in studying

the mechanisms of mast cell activation and for screening potential therapeutic modulators.

Introduction
Mast cells are critical effector cells of the immune system, strategically located at the interface

with the external environment, such as the skin, respiratory tract, and gastrointestinal tract.

Upon activation, they release a plethora of pre-stored and newly synthesized inflammatory

mediators through a process known as degranulation. Substance P (SP), a member of the

tachykinin family of neuropeptides, is a potent activator of mast cells.[1][2] The interaction

between Substance P and mast cells is a key element in neurogenic inflammation and is

implicated in the pathophysiology of conditions like asthma, atopic dermatitis, and inflammatory

bowel disease.[3]

Substance P primarily activates human mast cells through the Mas-related G protein-coupled

receptor X2 (MRGPRX2).[1][3] While it can also bind to the neurokinin-1 receptor (NK1R),

MRGPRX2 is considered the principal receptor for SP-induced degranulation in these cells.
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This activation triggers a signaling cascade leading to the release of inflammatory mediators,

including histamine, proteases (like tryptase and chymase), and cytokines.

The quantification of mast cell degranulation is commonly performed by measuring the activity

of β-hexosaminidase, a granule-associated enzyme that is released into the supernatant upon

mast cell activation. This assay provides a reliable and quantifiable measure of the

degranulation response.

Signaling Pathway of Substance P-Induced Mast
Cell Degranulation
Substance P binding to the MRGPRX2 receptor on the mast cell surface initiates a signaling

cascade that leads to degranulation. This process involves the activation of G proteins, leading

to an increase in intracellular calcium and subsequent fusion of granules with the plasma

membrane, releasing their contents into the extracellular space.
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Caption: Substance P signaling pathway in mast cells.
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Experimental Protocols
Mast Cell Culture
The human mast cell line LAD2 is a suitable model for studying Substance P-induced

degranulation as it expresses MRGPRX2.

Culture Medium: StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, 2

mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL recombinant

human Stem Cell Factor (SCF).

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Sub-culturing: Centrifuge cells at 200 x g for 5 minutes and resuspend in fresh medium every

3-4 days.

Mast Cell Degranulation Assay (β-Hexosaminidase
Release)
This protocol is adapted from established methods for measuring mast cell degranulation.

Materials:

LAD2 mast cells

Substance P (Sigma-Aldrich)

Tyrode's Buffer (or HEPES buffer)

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

(Sigma-Aldrich)

Citrate buffer (pH 4.5)

Stop solution (e.g., 0.4 M Glycine, pH 10.7 or Sodium Carbonate Buffer)

Triton X-100 (0.1-1%)

96-well plates (V-bottom and flat-bottom)
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Plate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Experimental Workflow

1. Harvest & Wash
LAD2 Cells

2. Resuspend in
Tyrode's Buffer

3. Plate Cells
(5 x 10⁴ cells/well)

4. Add Substance P
(various concentrations)

5. Incubate
(30 min, 37°C)

6. Centrifuge Plate

7. Collect Supernatant 8. Lyse Remaining Cells
(Triton X-100)

10. Add Supernatant &
Lysate to Substrate

9. Prepare pNAG
Substrate Plate

11. Incubate
(60-90 min, 37°C)

12. Add Stop Solution

13. Read Absorbance
(405 nm)

14. Calculate % Release
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Caption: Workflow for β-hexosaminidase release assay.

Procedure:

Cell Preparation:

Harvest LAD2 cells by centrifugation at 200 x g for 5 minutes.

Wash the cells three times with pre-warmed Tyrode's buffer.

Resuspend the cells in Tyrode's buffer at a density of 5 x 10^5 cells/mL.

Cell Stimulation:

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate (5 x 10^4

cells/well).

Prepare serial dilutions of Substance P in Tyrode's buffer.

Add 10 µL of the Substance P dilutions to the respective wells. For controls, add 10 µL of

buffer (spontaneous release) or 10 µL of 1% Triton X-100 (total release).

Incubate the plate for 30 minutes at 37°C.

Sample Collection:

Stop the reaction by placing the plate on ice for 5 minutes.

Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well flat-

bottom plate.

To the remaining cell pellets, add 150 µL of 0.1% Triton X-100 to lyse the cells and

determine the total β-hexosaminidase content. Mix well by pipetting. Transfer 50 µL of the

lysate to another 96-well flat-bottom plate.
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Enzymatic Reaction:

Prepare the β-hexosaminidase substrate solution by dissolving pNAG in citrate buffer

(e.g., 3.5 mg/mL).

Add 100 µL of the pNAG solution to the wells of the plates containing the supernatant and

cell lysate.

Incubate the plates for 60-90 minutes at 37°C.

Data Acquisition and Analysis:

Stop the enzymatic reaction by adding 50 µL of the stop solution to each well. The solution

should turn yellow.

Read the absorbance at 405 nm using a microplate reader.

Calculate the percentage of β-hexosaminidase release using the following formula: %

Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

Data Presentation
The following tables summarize representative quantitative data for Substance P-induced mast

cell degranulation from the literature.

Table 1: Dose-Dependent Degranulation of LAD2 Mast Cells by Substance P

Substance P
Concentration (µM)

β-Hexosaminidase Release
(%)

Reference

0.1 ~10

1 ~36

5 ~62

10 ~55
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Table 2: Comparison of Degranulation Induced by Substance P and its Metabolites in LAD2

Cells

Peptide (Concentration)
β-Hexosaminidase Release
(%)

Reference

Substance P (10 µM) ~40

SP(1-9)-COOH (10 µM) ~25

SP(1-7)-COOH (10 µM) No significant release

Table 3: Effect of MRGPRX2 Knockdown on Substance P-Induced Degranulation in LAD2 Cells

Cell Type
Stimulus
(Concentration)

β-Hexosaminidase
Release (%)

Reference

Wild-Type LAD2 Substance P (10 µM) ~45

MRGPRX2

Knockdown LAD2
Substance P (10 µM)

Significantly

diminished

Wild-Type LAD2
SP(1-9)-COOH (10

µM)
~28

MRGPRX2

Knockdown LAD2

SP(1-9)-COOH (10

µM)

Significantly

diminished

Conclusion
The protocols and data presented here provide a comprehensive guide for studying Substance

P-induced mast cell degranulation. The β-hexosaminidase release assay is a robust and

reproducible method for quantifying this process. Understanding the signaling pathways and

having access to quantitative data will aid researchers in the development of novel therapeutics

targeting neurogenic inflammation and mast cell-mediated diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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